Aminopyrine N-Demethylase Inhibition: K₁ Values Distinguish Seneciphylline from Senecionine and Retrorsine
In a direct head-to-head comparison using rat liver S-10 fraction, seneciphylline exhibited a mixed-type inhibition of aminopyrine N-demethylase with a K₁ of 0.33 ± 0.06 mM, intermediate between senecionine (0.18 ± 0.02 mM, ~1.8-fold more potent) and retrorsine (0.92 ± 0.05 mM, ~2.8-fold less potent) [1]. This quantitatively distinct inhibition profile demonstrates that seneciphylline cannot be substituted for either senecionine or retrorsine in cytochrome P450-dependent metabolic inhibition studies without introducing significant error.
| Evidence Dimension | Inhibition constant (K₁) for aminopyrine N-demethylase |
|---|---|
| Target Compound Data | K₁ = 0.33 ± 0.06 mM (seneciphylline) |
| Comparator Or Baseline | Senecionine K₁ = 0.18 ± 0.02 mM; Retrorsine K₁ = 0.92 ± 0.05 mM |
| Quantified Difference | 1.8-fold weaker than senecionine; 2.8-fold more potent than retrorsine |
| Conditions | Rat liver 10,000 × g supernatant; aminopyrine N-demethylase assay; linear mixed-type inhibition |
Why This Matters
For researchers studying PA-mediated modulation of hepatic mixed-function oxidases, substituting senecionine for seneciphylline would yield a ~1.8-fold overestimation of inhibitory potency relative to the target compound, compromising dose-response modeling and cross-study reproducibility.
- [1] Eastman DF, Segall HJ. Effects of the pyrrolizidine alkaloids senecionine, retrorsine and seneciphylline on aminopyrine N-demethylase activity of the rat liver s-10 fraction. Toxicol Lett. 1981;8(4-5):217-222. View Source
